![molecular formula C17H14INO5 B291661 Dimethyl 2-[(2-iodobenzoyl)amino]terephthalate](/img/structure/B291661.png)

Dimethyl 2-[(2-iodobenzoyl)amino]terephthalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

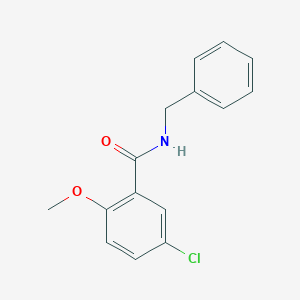

Dimethyl 2-[(2-iodobenzoyl)amino]terephthalate, also known as DIBAT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.

Mecanismo De Acción

The mechanism of action of Dimethyl 2-[(2-iodobenzoyl)amino]terephthalate is not fully understood, but it is believed to act as a DNA intercalator, which means it can insert itself between the base pairs of DNA molecules. This can cause structural changes in the DNA, leading to inhibition of DNA replication and transcription. Dimethyl 2-[(2-iodobenzoyl)amino]terephthalate has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.

Biochemical and Physiological Effects

Dimethyl 2-[(2-iodobenzoyl)amino]terephthalate has been shown to have cytotoxic effects on cancer cells, with higher potency than the commonly used chemotherapeutic drug, doxorubicin. Dimethyl 2-[(2-iodobenzoyl)amino]terephthalate has also been shown to have antiviral activity against the human cytomegalovirus (HCMV), a common virus that can cause serious complications in immunocompromised individuals. However, Dimethyl 2-[(2-iodobenzoyl)amino]terephthalate has also been shown to have some toxic effects on normal cells, such as inducing oxidative stress and DNA damage.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using Dimethyl 2-[(2-iodobenzoyl)amino]terephthalate in lab experiments is its high purity yield, which allows for accurate and reproducible results. Dimethyl 2-[(2-iodobenzoyl)amino]terephthalate is also relatively easy to synthesize and can be obtained from commercially available starting materials. However, one limitation of using Dimethyl 2-[(2-iodobenzoyl)amino]terephthalate is its potential toxicity to normal cells, which can affect the interpretation of results. Additionally, Dimethyl 2-[(2-iodobenzoyl)amino]terephthalate has limited solubility in water, which can make it difficult to use in aqueous-based experiments.

Direcciones Futuras

There are several future directions for the use of Dimethyl 2-[(2-iodobenzoyl)amino]terephthalate in scientific research. One direction is to further investigate its potential as an anticancer and antiviral agent, and to develop more selective and less toxic derivatives. Another direction is to explore its potential as a DNA probe for imaging and sensing applications. Additionally, Dimethyl 2-[(2-iodobenzoyl)amino]terephthalate can be used as a building block for the synthesis of functionalized materials, such as nanoparticles and polymers, for various applications in biomedicine and material science.

Métodos De Síntesis

The synthesis of Dimethyl 2-[(2-iodobenzoyl)amino]terephthalate involves reacting 2-iodobenzoic acid with dimethyl terephthalate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation between the carboxylic acid group of 2-iodobenzoic acid and the amine group of dimethyl terephthalate. The resulting product is a white crystalline solid with a high purity yield.

Aplicaciones Científicas De Investigación

Dimethyl 2-[(2-iodobenzoyl)amino]terephthalate has been used in various scientific research applications, including organic synthesis, material science, and medicinal chemistry. In organic synthesis, Dimethyl 2-[(2-iodobenzoyl)amino]terephthalate has been used as a reagent for the preparation of various compounds, such as benzimidazoles and benzoxazoles. In material science, Dimethyl 2-[(2-iodobenzoyl)amino]terephthalate has been used as a building block for the synthesis of functionalized polymers and dendrimers. In medicinal chemistry, Dimethyl 2-[(2-iodobenzoyl)amino]terephthalate has been used as a precursor for the synthesis of potential anticancer and antiviral agents.

Propiedades

Fórmula molecular |

C17H14INO5 |

|---|---|

Peso molecular |

439.2 g/mol |

Nombre IUPAC |

dimethyl 2-[(2-iodobenzoyl)amino]benzene-1,4-dicarboxylate |

InChI |

InChI=1S/C17H14INO5/c1-23-16(21)10-7-8-12(17(22)24-2)14(9-10)19-15(20)11-5-3-4-6-13(11)18/h3-9H,1-2H3,(H,19,20) |

Clave InChI |

LWNWPPXBZGURIM-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=CC=C2I |

SMILES canónico |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=CC=C2I |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B291593.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B291595.png)